Urea Transporter UT-B Inhibition Potency as a Baseline for Structural Differentiation
In a curated ChEMBL/BindingDB entry (CHEMBL2165780), 1-benzyl-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea inhibited the UT-B urea transporter in wild-type CD1 mouse erythrocytes with an IC50 of 16.5 μM, assessed by a hemolysis endpoint after 10 minutes [1]. No direct comparator data exists for the thiophen-2-yl regioisomer or the p-tolyl analog in this exact assay. However, in a structurally related urea series targeting UT-B, replacement of the benzyl group with a p-tolyl group resulted in a >6-fold loss of potency (benzyl IC50 = 16.5 μM vs. p-tolyl IC50 > 100 μM in a similar cellular assay) [1][2].
| Evidence Dimension | UT-B inhibition IC50 (mouse erythrocyte hemolysis assay) |
|---|---|
| Target Compound Data | IC50 = 16.5 μM (1.65E+4 nM) |
| Comparator Or Baseline | Class-level inference: p-tolyl analog IC50 >100 μM in related UT-B assay (exact comparator not confirmed in same assay) |
| Quantified Difference | Approximately >6-fold difference based on class-level SAR |
| Conditions | Inhibition of UT-B in wild-type CD1 mouse erythrocytes, hemolysis assessed after 10 min |
Why This Matters
This establishes a measurable potency anchor for the specific benzyl-thiophen-3-yl substitution pattern, which can guide selection when screening for UT-B modulators.
- [1] BindingDB, Entry BDBM50394971 (CHEMBL2165780), IC50 = 1.65E+4 nM against UT-B, accessed April 2026. View Source
- [2] PMC Table 4, IC50 values and ligand efficiencies for N-1 substituted compounds, showing p-tolyl analog IC50 >100 μM vs benzyl analog in a related urea series. Accessed April 2026. View Source
